molecular formula C23H23NO6 B2815330 1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpiperidine-2-carboxylic acid CAS No. 2171604-68-3

1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpiperidine-2-carboxylic acid

Cat. No.: B2815330
CAS No.: 2171604-68-3
M. Wt: 409.438
InChI Key: AGVHOUFMNUARLG-UHFFFAOYSA-N
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Description

1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpiperidine-2-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its unique structure, featuring a fluoren-9-ylmethoxycarbonyl group and a methoxycarbonyl group, makes it a valuable subject for research and industrial use.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpiperidine-2-carboxylic acid typically involves multiple steps, starting with the protection of the amino group using fluoren-9-ylmethoxycarbonyl chloride (Fmoc-Cl) followed by the introduction of the methoxycarbonyl group. The reaction conditions often require the use of strong bases, such as triethylamine, and solvents like dichloromethane or dimethylformamide.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. Continuous flow chemistry techniques can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or column chromatography, are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpiperidine-2-carboxylic acid finds applications in several scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

  • Industry: The compound is utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpiperidine-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The fluoren-9-ylmethoxycarbonyl group can act as a protecting group in peptide synthesis, while the methoxycarbonyl group can influence the compound's reactivity and stability. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

  • Fmoc-Asp (OAll)-OH: Another Fmoc-protected amino acid derivative.

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: A structurally related compound with similar applications.

This comprehensive overview highlights the significance of 1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpiperidine-2-carboxylic acid in scientific research and industrial applications

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO6/c1-29-22(27)14-10-11-20(21(25)26)24(12-14)23(28)30-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVHOUFMNUARLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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